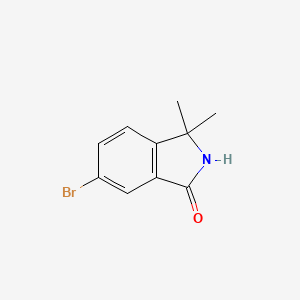

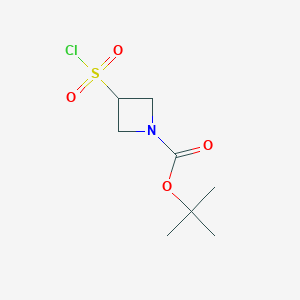

![molecular formula C13H16BNO3 B1378954 Benzo[D]oxazol-2-ylboronic acid pinacol ester CAS No. 1510787-95-7](/img/structure/B1378954.png)

Benzo[D]oxazol-2-ylboronic acid pinacol ester

Descripción general

Descripción

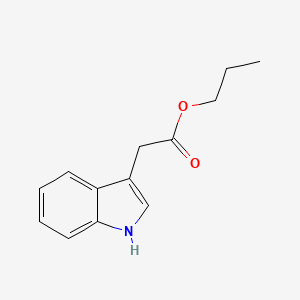

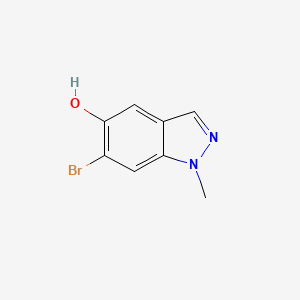

Benzo[D]oxazol-2-ylboronic acid pinacol ester is a chemical compound with the molecular formula C13H16BNO3 . It is a synthetically versatile pinacol boronic ester group (Bpin) which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Synthesis Analysis

The synthesis of Benzo[D]oxazol-2-ylboronic acid pinacol ester and similar compounds has been reported in the literature. For instance, a study described a facile synthetic route to the new 2-TIPS PS-oxazol-5-ylboronic acid pinacol ester . Its reactivity toward Suzuki cross-coupling reaction was studied to provide various 5-(het)aryloxazoles .Molecular Structure Analysis

The molecular structure of Benzo[D]oxazol-2-ylboronic acid pinacol ester is characterized by the presence of a benzo[d]oxazol-2-yl group and a boronic acid pinacol ester group . The Bpin group is generally perceived to be a sterically bulky substituent, but recent studies show that it has a surprisingly small A-value . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Benzo[D]oxazol-2-ylboronic acid pinacol ester can participate in various chemical reactions. For example, it can undergo Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In addition, a study reported the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

Benzo[D]oxazol-2-ylboronic acid pinacol ester is primarily utilized in organic synthesis, particularly in Suzuki cross-coupling reactions. Primas et al. (2009) detailed a synthetic route for thiazol-5-ylboronic acid pinacol ester, focusing on its reactivity in Suzuki cross-coupling to produce various 5-arylthiazoles. This work underscores the compound's role in facilitating diverse coupling reactions, emphasizing its significance in synthesizing complex organic molecules (Primas, Bouillon, Lancelot, El-Kashef, & Rault, 2009).

Catalysis and Polymerization

The compound's applications extend to catalysis and polymerization processes. Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization, highlighting the synthesis of high-molecular-weight π-conjugated polymers with boronic acid ester moieties. This showcases the compound's utility in creating polymers with specific functional ends, vital for material science and engineering applications (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

Analytical and Medicinal Chemistry

In the realm of analytical chemistry, strategies for analyzing highly reactive pinacolboronate esters were explored by Zhong et al. (2012), emphasizing the challenges and solutions for handling and analyzing these compounds, indicating their relevance in quality control and synthesis processes (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012). Additionally, the study by Clemente et al. (2017) on [18F]fluorination of arylboronic acid pinacol ester scaffolds synthesized through convergence techniques underscores its potential in PET labeling and molecular imaging, vital for drug development and diagnostic imaging (Clemente, Zarganes-Tzitzikas, Antunes, Dömling, & Elsinga, 2017).

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-15-9-7-5-6-8-10(9)16-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNIOEZICRGMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[D]oxazol-2-ylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)